molecular formula C10H8O3 B13952192 1,2-Di(2-furyl)ethanone CAS No. 51490-07-4

1,2-Di(2-furyl)ethanone

Cat. No.: B13952192
CAS No.: 51490-07-4
M. Wt: 176.17 g/mol
InChI Key: IUJVFEIAUZULLR-UHFFFAOYSA-N
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Description

1,2-Di(2-furyl)ethanone is a furan-based compound offered for research and development purposes. Furan derivatives are valuable intermediates in organic synthesis and materials science. Related compounds, such as 2-acetylfuran, are known to be used in the synthesis of fine chemicals and pharmaceuticals, including as an intermediate for antibiotics . Other difuryl compounds serve as precursors in the manufacture of specialty chemicals, such as additives for high-performance rubber . Researchers value these structures for their utility in constructing more complex molecules. This product is intended for use in controlled laboratory environments by qualified personnel. It is strictly for research use and is not intended for diagnostic, therapeutic, or personal use. Please consult the safety data sheet prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51490-07-4

Molecular Formula

C10H8O3

Molecular Weight

176.17 g/mol

IUPAC Name

1,2-bis(furan-2-yl)ethanone

InChI

InChI=1S/C10H8O3/c11-9(10-4-2-6-13-10)7-8-3-1-5-12-8/h1-6H,7H2

InChI Key

IUJVFEIAUZULLR-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CC(=O)C2=CC=CO2

Origin of Product

United States

Spectroscopic and Structural Elucidation of 1,2 Di 2 Furyl Ethanone and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the carbon-hydrogen framework of organic molecules.

Proton (¹H) NMR Analysis

Proton NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms within a molecule.

For Furoin (B1674284) (2-hydroxy-1,2-di(2-furyl)ethanone) , an analog of 1,2-di(2-furyl)ethanone, the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) displays characteristic signals for the furan (B31954) ring protons and the protons of the ethanone (B97240) backbone. A broad singlet attributed to the hydroxyl proton (CHOH ) is observed at approximately 4.19 ppm. A singlet for the methine proton adjacent to the hydroxyl group (CH OH) appears around 5.80 ppm. The protons of the two furan rings resonate in the aromatic region, appearing as a multiplet between 6.35 and 7.61 ppm.

In deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), the spectrum of furoin shows signals for the furan protons and the methine proton, with the hydroxyl proton signal also present.

For Furil (B128704) (1,2-di(2-furyl)ethanedione) , another key analog, the ¹H NMR spectrum is characterized by the signals of the furan ring protons, which typically appear in the aromatic region of the spectrum.

A summary of the ¹H NMR data for Furoin is presented in the interactive table below.

CompoundSolventChemical Shift (δ) ppmMultiplicityAssignment
FuroinCDCl₃4.19br sCHOH
FuroinCDCl₃5.80sCH OH
FuroinCDCl₃6.35-7.61mFuran ring H

Carbon-13 (¹³C) NMR Analysis

Carbon-13 NMR spectroscopy provides information on the carbon skeleton of a molecule.

The ¹³C NMR spectrum of Furoin in DMSO-d₆ reveals distinct signals for the carbonyl carbon, the carbon bearing the hydroxyl group, and the carbons of the furan rings.

For Furil , the solid-state ¹³C CPMAS NMR spectrum shows characteristic peaks for the carbonyl carbons and the furan ring carbons. The chemical shifts in the solid state can differ slightly from those in solution due to packing effects.

Two-Dimensional NMR Techniques (e.g., HSQC, COSY, DEPT) for Correlation and Multiplicity

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization

Vibrational and electronic spectroscopy methods are fundamental for identifying the functional groups present in a molecule.

The IR spectrum of Furoin exhibits a characteristic strong absorption band for the carbonyl group (C=O) stretching vibration. Additionally, a broad absorption band corresponding to the hydroxyl group (O-H) stretch is expected.

The IR spectrum of Furil is dominated by a strong absorption band corresponding to the stretching vibration of the two conjugated carbonyl groups. researchgate.net A study on the synthesis of furil reported its IR spectrum, confirming the presence of the diketone functionality. scientific.net

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. A study on the synthesis of furil from furoin reported a change in the maximum absorption wavelength (λmax) from 275 nm for furoin to 301 nm for furil, indicating an increase in conjugation. scientific.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.

The mass spectrum of Furoin would be expected to show a molecular ion peak corresponding to its molecular weight.

For Furil , the mass spectrum would show a molecular ion peak corresponding to its molecular formula, C₁₀H₆O₄. nih.gov A study on the synthesis of furil characterized the product using GC-MS, which would provide both the retention time and the mass spectrum of the compound. scientific.net

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique used to determine the elemental composition of a pure compound, providing experimental evidence for its molecular formula. While specific elemental analysis data for this compound was not found in the provided search results, it is a standard characterization technique that would be employed following its synthesis to confirm its composition of carbon, hydrogen, and oxygen.

Advanced X-ray Crystallography for Solid-State Structural Determination

The solid-state structure of di(2-furyl) ketone, an analog of this compound lacking a methyl group on the carbonyl carbon, has been determined by X-ray crystallography. This analysis reveals the spatial arrangement of the furan rings relative to the central carbonyl group, offering a model for the likely conformation of this compound in the crystalline state.

The crystallographic data for di(2-furyl) ketone is summarized in the table below. The compound crystallizes in a monoclinic system, which is a common crystal system for organic molecules.

Interactive Data Table: Crystallographic Data for Di(2-furyl) ketone

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)13.799(2)
b (Å)10.039(2)
c (Å)6.084(1)
α (°)90
β (°)90
γ (°)90
Z4
R0.0639

Data sourced from a study on the conformational properties of difuryl, dithienyl, and furyl thienyl ketones. rsc.org

For comparative purposes, the crystal structure of another analog, 1-(Furan-2-yl)-2-(2H-indazol-2-yl)ethanone, has also been elucidated. This compound crystallizes in the triclinic system. nih.gov The presence of the bulkier indazolyl group significantly influences the crystal packing and molecular conformation.

Interactive Data Table: Crystallographic Data for 1-(Furan-2-yl)-2-(2H-indazol-2-yl)ethanone

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)9.2899(3)
b (Å)10.6863(4)
c (Å)11.7826(5)
α (°)77.046(3)
β (°)70.780(3)
γ (°)88.930(4)
Z4

Data sourced from the crystallographic study of 1-(Furan-2-yl)-2-(2H-indazol-2-yl)ethanone. nih.gov

Conformational Analysis and Stereochemical Considerations

The conformation of this compound and its analogs is primarily determined by the rotational freedom around the single bonds connecting the furan rings to the ethanone backbone. In the solid state, as inferred from the structure of di(2-furyl) ketone, the molecule adopts a specific conformation to optimize packing forces within the crystal lattice.

In solution, however, the molecule is expected to be more flexible, with the furan rings undergoing rotation. The relative orientation of the furan rings with respect to the carbonyl group is a key stereochemical feature. Studies on di(2-furyl) ketone have shown that the conformational properties are influenced by the solvent, indicating that different conformers with varying dipole moments can exist in equilibrium. rsc.org

The dihedral angles between the planes of the furan rings and the plane of the carbonyl group are crucial parameters in defining the molecular conformation. In the case of 1-(Furan-2-yl)-2-(2H-indazol-2-yl)ethanone, the asymmetric unit contains two crystallographically independent molecules, showcasing different dihedral angles between the furan and indazole rings (80.10(5)° and 65.97(4)°), which highlights the conformational flexibility of such systems. nih.gov

Interactive Data Table: Selected Conformational Parameters for Furan-containing Ketone Analogs

CompoundDihedral Angle (°)Description
1-(Furan-2-yl)-2-(2H-indazol-2-yl)ethanone (Molecule A)80.10(5)Angle between the mean planes of the furan and indazole rings. nih.gov
1-(Furan-2-yl)-2-(2H-indazol-2-yl)ethanone (Molecule B)65.97(4)Angle between the mean planes of the furan and indazole rings. nih.gov

These findings suggest that this compound likely exists as a mixture of conformers in solution, with the equilibrium being influenced by the surrounding medium. The solid-state structure, on the other hand, would represent the lowest energy conformation under crystal packing constraints.

Mechanistic Investigations and Reaction Dynamics of Di 2 Furyl Ethanone Systems

Detailed Reaction Mechanisms Involving the Ethanone (B97240) Moiety

The reactivity of 1,2-Di(2-furyl)ethanone is largely dictated by the electrophilic nature of the carbonyl carbon and the electron-rich character of the furan (B31954) rings.

Nucleophilic Additions and Substitutions

The most significant reaction involving the ethanone moiety is the nucleophilic addition to the carbonyl group. masterorganicchemistry.com The carbonyl carbon is sp² hybridized and possesses a partial positive charge, making it an excellent electrophile. masterorganicchemistry.com When a nucleophile attacks this carbon, a fundamental transformation occurs: the carbon's hybridization changes from sp² to sp³, and its geometry shifts from trigonal planar to tetrahedral. masterorganicchemistry.comlibretexts.org This process leads to the formation of a tetrahedral alkoxide intermediate. libretexts.org

The stability and subsequent reaction of this intermediate depend on the nature of the attacking nucleophile. Strong nucleophiles, such as those found in organometallic reagents (e.g., Grignard or organolithium compounds) or hydride reagents (e.g., sodium borohydride), result in an irreversible addition. masterorganicchemistry.com For instance, the reaction of metalated furans with carbonyl compounds is a well-established method for introducing a furan ring and forming a new carbon-carbon bond. mdpi.com Subsequent protonation of the alkoxide intermediate by a weak acid yields an alcohol. libretexts.org

Electrophilic Aromatic Substitution on Furan Rings

The furan rings in this compound are π-rich heterocyclic systems, making them highly susceptible to electrophilic aromatic substitution (EAS). chemicalbook.com Furan is significantly more reactive than benzene (B151609) in these reactions. chemicalbook.com Electrophilic attack preferentially occurs at the C2 (or α) position, as the resulting carbocation intermediate is stabilized by three resonance structures, making it more stable than the intermediate formed from an attack at the C3 position, which has only two resonance structures. chemicalbook.compearson.comquora.com

In this compound, the C2 positions are already substituted. Therefore, electrophilic substitution is directed to the next most activated positions, the C5 positions of the furan rings. Classic EAS reactions, such as Friedel-Crafts acylation, nitration, and halogenation, can be expected to occur at these sites, provided that reaction conditions are controlled to avoid the acid-sensitivity of the furan ring. chegg.com

Cyclization and Annulation Reactions of Furyl Ketones

The unique structure of furyl ketones, including this compound, allows them to participate in a variety of cyclization reactions, leading to the formation of new ring systems.

Intramolecular Transformations (e.g., 5-exo-dig cyclization)

Furyl ketones are key precursors for intramolecular cyclization reactions, most notably the Nazarov cyclization. nih.gov This reaction typically involves the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone to form a cyclopentenone. nih.govnih.gov However, heteroaromatic vinyl ketones, such as those derived from furan, are often unreactive under traditional Brønsted or Lewis acid conditions. researchgate.netacs.org

A significant advancement is the use of photochemistry to facilitate these transformations. The photo-Nazarov cyclization of 2-furyl vinyl ketones has been shown to produce furan-fused cyclopentanones in good yields (45–97%) under mild conditions using a flow photochemical approach. researchgate.netacs.org These reactions typically proceed with short UV exposure times. researchgate.netacs.org This method provides a direct pathway to complex heterocyclic motifs that are central to the structure of some biologically active natural products. researchgate.netacs.org

Table 1: Conditions for Photo-Nazarov Cyclization of 2-Furyl Vinyl Ketones researchgate.netacs.org
Substrate TypeConditionsYieldReaction Time
2-Furyl Vinyl KetoneUV light, Acetic Acid (AcOH) or Hexafluoroisopropanol (HFIP)45-97%3.4-6.8 min

Intermolecular Cycloaddition Reactions (e.g., Diels-Alder)

The furan ring can act as a conjugated diene in the Diels-Alder reaction, a [4+2] cycloaddition that forms a six-membered ring. wikipedia.orgmasterorganicchemistry.com This reaction is a powerful tool for constructing complex cyclic molecules with a high degree of stereochemical control. wikipedia.org However, furan is a relatively unreactive diene compared to counterparts like cyclopentadiene, and its Diels-Alder reactions are often reversible. rsc.orgmdpi.com This is attributed to the loss of aromaticity in the furan ring upon cycloaddition. mdpi.com

The reactivity of the furan diene and the selectivity (endo/exo) of the reaction can be significantly influenced by substituents on the furan ring. rsc.org Electron-donating groups on the diene generally increase the reaction rate, while electron-withdrawing groups on the dienophile also accelerate the reaction. masterorganicchemistry.comrsc.orgyoutube.com For furyl ketones, the electron-withdrawing nature of the ketone group would decrease the reactivity of the furan ring as a diene. The reaction often requires thermal conditions or Lewis acid catalysis to proceed efficiently. mdpi.com

Rearrangement Pathways and Stereoselective Processes

Derivatives of this compound can undergo synthetically useful rearrangement and stereoselective reactions.

A prominent rearrangement involving furan systems is the Piancatelli rearrangement. synarchive.com This acid-catalyzed reaction converts 2-furylcarbinols (which can be formed by the reduction of the ketone in this compound) into 4-hydroxycyclopentenone derivatives. wikipedia.org The proposed mechanism involves the protonation of the alcohol, followed by dehydration to form a stabilized carbocation. nih.gov A subsequent nucleophilic attack by water, ring-opening, and a 4π-conrotatory electrocyclization (similar to the Nazarov cyclization) leads to the final product with high stereochemical control, typically yielding the trans isomer. nih.govwikipedia.org

The ethanone moiety is a prochiral center, and its reduction can lead to the formation of a chiral alcohol. Such transformations can be performed with high stereoselectivity. For example, the reduction of a furyl ketone derived from L-serine using sodium borohydride (B1222165) was shown to produce the corresponding syn aminoalcohol with high diastereoselectivity (ds ≥95%). mdpi.com Asymmetric hydrogenation using chiral catalysts, such as Ru-BINAP systems, is another powerful method for the enantioselective reduction of ketones, including aryl and furyl ketones, to produce optically active secondary alcohols. nih.gov

Table 2: Examples of Stereoselective Reductions of Furyl Ketones
SubstrateReagent/CatalystProductSelectivityReference
Furyl ketone from L-serineSodium borohydridesyn aminoalcoholds ≥95% mdpi.com
Aryl/Furyl vinyl ketonesRuCl₂(TolBINAP)(DMAPEN) / H₂Chiral allylic alcoholup to 98% ee nih.gov

Catalytic Asymmetric Transformations

Catalytic asymmetric transformations are pivotal in synthesizing chiral molecules with high enantioselectivity. For furan-containing compounds, several catalytic systems have been developed to achieve stereocontrol. These methodologies often involve the use of chiral catalysts that create a chiral environment around the substrate, directing the reaction to favor the formation of one enantiomer over the other.

Numerous strategies have been employed for the asymmetric synthesis of chiral furan derivatives, including enantioselective cycloaddition reactions, Friedel-Crafts reactions, and nucleophilic additions. researchgate.net For instance, enantioselective cyclization reactions that utilize furans as a 4π diene component have been shown to produce chiral dihydrofuran derivatives. researchgate.net Moreover, Friedel-Crafts and nucleophilic addition reactions have been successful in generating furan derivatives with a chiral carbon atom at the α-position. researchgate.net

While specific applications to this compound are not extensively documented, the principles from related catalytic asymmetric reactions of furans are applicable. For example, the use of oxazaborolidinium catalysts in the Diels-Alder reaction of furans with acrylates has demonstrated high endo-selectivity and excellent enantioselectivity, yielding 7-oxabicyclo[2.2.1]hept-5-enes. skku.edu Such catalytic systems could potentially be adapted for asymmetric reactions involving the furan rings of this compound.

A variety of chiral catalysts have been explored for reactions involving furan moieties, as detailed in the interactive table below.

Regioselectivity and Stereoselectivity Control

Regioselectivity, the preference for bond formation at one position over another, and stereoselectivity, the preferential formation of one stereoisomer, are critical aspects of reaction control. In reactions involving furan derivatives, both electronic and steric factors of the substituents and the nature of the catalyst play a significant role in determining the outcome.

For instance, in the silver(I)-catalyzed tandem reaction of enynones with 4-alkenyl isoxazoles, the formation of 2-(furan-2-yl)-1,2-dihydropyridines is observed without competitive cyclopropanation or O-H insertion, indicating high regioselectivity. nih.gov The reaction proceeds through a cascade involving the formation of a (2-furyl)metal carbene intermediate, bond cleavage, a 6π electrocyclic reaction, and a chemeo.comnist.gov H-shift. nih.gov The structure of the substituents on the reactants can influence the reaction pathway; for example, bulky substituents can lead to different products. nih.gov

The following table summarizes examples of regioselective and stereoselective control in reactions involving furan derivatives.

Theoretical and Computational Chemistry Studies of 1,2 Di 2 Furyl Ethanone

Computational Prediction of Spectroscopic Parameters

The prediction of spectroscopic parameters through computational methods is a cornerstone of modern chemical analysis. Techniques like Density Functional Theory (DFT) and ab initio calculations allow for the accurate simulation of spectra, aiding in the interpretation of experimental data and the structural elucidation of molecules. For 1,2-Di(2-furyl)ethanone, these methods can be used to predict a range of spectroscopic properties.

A hypothetical table of predicted spectroscopic data for this compound, based on standard computational methods, is presented below to illustrate the type of information that would be generated from such a study.

Interactive Data Table: Predicted Spectroscopic Parameters for this compound

Spectroscopic ParameterPredicted Value (Illustrative)Computational Method (Example)
IR Spectroscopy
Carbonyl (C=O) Stretch1680 cm⁻¹B3LYP/6-31G(d)
Furan (B31954) C-O-C Stretch1150 cm⁻¹B3LYP/6-31G(d)
Furan C-H Stretch3140 cm⁻¹B3LYP/6-31G(d)
¹H NMR Spectroscopy
Furan H (α to O)δ 7.6 ppmGIAO-B3LYP/6-311+G(d,p)
Furan H (β to O)δ 6.5 ppmGIAO-B3LYP/6-311+G(d,p)
Methylene (-CH₂-)δ 4.2 ppmGIAO-B3LYP/6-311+G(d,p)
¹³C NMR Spectroscopy
Carbonyl (C=O)δ 190 ppmGIAO-B3LYP/6-311+G(d,p)
Furan C (α to O)δ 152 ppmGIAO-B3LYP/6-311+G(d,p)
Methylene (-CH₂-)δ 45 ppmGIAO-B3LYP/6-311+G(d,p)
UV-Vis Spectroscopy
π → π* transitionλ_max ≈ 280 nmTD-DFT/B3LYP/6-311+G(d,p)
n → π* transitionλ_max ≈ 320 nmTD-DFT/B3LYP/6-311+G(d,p)

Note: The values in this table are illustrative examples of what computational predictions for this compound would look like and are not based on published research for this specific molecule.

Reaction Pathway Mapping and Mechanistic Validation through Computational Models

Computational models are invaluable for mapping the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms, transition states, and the prediction of reaction outcomes. For this compound, theoretical studies could elucidate the pathways of various transformations, such as enolization, aldol (B89426) reactions, or reactions involving the furan rings.

While specific computational studies on the reaction pathways of this compound are not available, research on related furyl ketones provides a framework for how such investigations would be conducted. For instance, theoretical studies on the reaction of 2-acetylfuran (B1664036) with hydroxyl radicals have detailed the potential energy surface, identifying the most favorable reaction channels, which include hydrogen abstraction from the methyl group and addition reactions to the furan ring. acs.org Such studies typically involve locating transition state structures and calculating activation energies to determine the most likely reaction pathways.

For this compound, computational modeling could be used to:

Investigate Keto-Enol Tautomerism: Determine the relative stabilities of the keto and enol forms and the energy barrier for their interconversion.

Model Condensation Reactions: Map the reaction pathways for self-condensation or reactions with other carbonyl compounds, identifying key intermediates and transition states.

Analyze Ring-Opening Reactions: Explore the mechanisms of acid- or base-catalyzed ring-opening of the furan moieties, which is a characteristic reaction of furans.

Validate Proposed Experimental Mechanisms: Compare calculated energy profiles with experimental kinetic data to support or refute a proposed reaction mechanism.

These computational approaches provide a molecular-level understanding of reactivity that is often difficult to obtain through experimental means alone, offering predictive power for designing new synthetic routes and understanding the chemical behavior of this compound.

Applications in Advanced Organic Synthesis and Materials Research

1,2-Di(2-furyl)ethanone as a Key Synthetic Building Block

This compound, as a 1,2-diketone, serves as a versatile and reactive precursor in organic synthesis. Its two adjacent carbonyl groups and the presence of two furan (B31954) rings provide multiple reactive sites for the construction of a variety of more complex molecules, particularly heterocyclic systems. The electron-rich nature of the furan rings further influences the reactivity of the diketone moiety and offers additional sites for functionalization.

Precursor for Complex Heterocyclic Systems

The primary utility of 1,2-diketones in heterocyclic synthesis is their reaction with binucleophiles, particularly those containing nitrogen. This compound is an ideal substrate for condensation reactions to form five- and six-membered heterocyclic rings.

One of the most common applications is the synthesis of quinoxalines. acgpubs.orgnih.gov Quinoxalines are an important class of nitrogen-containing heterocycles with a wide range of pharmacological activities. nih.gov The reaction involves the condensation of a 1,2-diamine, such as o-phenylenediamine, with the 1,2-diketone. This reaction typically proceeds under mild conditions and provides a direct route to 2,3-disubstituted quinoxalines, where the substituents are the two furyl groups from the starting diketone. nih.gov

Another significant application is in the synthesis of substituted imidazoles. The Radziszewski reaction and its variations allow for the synthesis of 2,4,5-trisubstituted imidazoles from a 1,2-diketone, an aldehyde, and ammonia (B1221849) or an ammonia source like ammonium (B1175870) acetate (B1210297). semanticscholar.orgscispace.com In this context, this compound can react with an aldehyde and ammonium acetate to yield an imidazole (B134444) ring bearing two furan substituents at the 4- and 5-positions and a third substituent at the 2-position derived from the aldehyde. Research has shown that derivatives such as 1,2-di(furan-2-yl)-2-oxoethyl carboxylates are effective precursors for synthesizing trisubstituted imidazoles. scispace.com

Table 1: Synthesis of Heterocyclic Systems from this compound
Starting MaterialReagentsProduct ClassGeneral Conditions
This compoundo-PhenylenediamineQuinoxalinesAcid or base catalysis, often in refluxing ethanol (B145695) or acetic acid. acgpubs.org
This compoundAldehyde, Ammonium AcetateImidazolesMicrowave irradiation or conventional heating in a suitable solvent. semanticscholar.orgorganic-chemistry.org

Construction of Polycyclic and Fused Ring Systems

The synthesis of quinoxalines from this compound is a direct method for constructing a fused heterocyclic system. The resulting product, 2,3-di(furan-2-yl)quinoxaline, contains a pyrazine (B50134) ring fused to a benzene (B151609) ring, forming the core quinoxaline (B1680401) structure which is inherently polycyclic. nih.gov This one-step reaction provides an efficient entry into complex scaffolds that are prevalent in medicinal chemistry and materials science.

Furthermore, the furan rings attached to the heterocyclic core can participate in subsequent reactions to build even more complex polycyclic architectures. The furan moiety can act as a diene in Diels-Alder reactions. nih.gov Derivatives of the initially formed heterocycle could undergo intramolecular Diels-Alder reactions, creating additional fused rings. For instance, if one of the furan rings is functionalized with a dienophile-containing side chain, an intramolecular [4+2] cycloaddition could be triggered to form a highly complex, bridged, or fused ring system. nih.gov While specific examples starting from this compound-derived heterocycles are not extensively documented, the principle is a well-established strategy in the synthesis of complex natural products. nih.gov This potential for further elaboration makes this compound a valuable starting point for diversity-oriented synthesis of polycyclic compounds.

Role in Ligand Design and Molecular Recognition Research

The structural motifs accessible from this compound are of significant interest in the fields of coordination chemistry and molecular recognition, where precisely shaped molecules are required to interact with metal ions or biological targets.

Development of Chiral Ligands for Asymmetric Catalysis

The development of chiral ligands is fundamental to asymmetric catalysis, which is crucial for producing enantiomerically pure pharmaceuticals. nih.gov While this compound is achiral, it can be used to synthesize heterocyclic scaffolds like quinoxalines and imidazoles, which can then be functionalized to create chiral ligands. For example, a chiral diamine could be used in the condensation reaction to introduce chirality into the resulting quinoxaline backbone. beilstein-journals.org

The furan rings themselves are key components in some known ligand systems. For instance, phosphine (B1218219) ligands containing a 2-furyl group, such as Ph2P(2-furyl), have been used in combination with chiral diamines in asymmetric reactions, where the furan moiety is believed to participate in non-covalent interactions that enhance enantioselectivity. scispace.com By extension, the 2,3-di(furyl)quinoxaline scaffold derived from this compound offers a rigid C2-symmetric-like platform. The nitrogen atoms of the quinoxaline ring and the oxygen atoms of the furan rings can act as coordination sites for metal ions. Functionalization of the furan or benzene rings could introduce chiral centers, leading to novel classes of ligands for asymmetric catalysis.

Design of Molecular Scaffolds for Target Interaction Studies

A molecular scaffold is a core structure upon which various functional groups can be appended to create a library of compounds for screening against biological targets. organic-chemistry.org The furan ring is considered a promising scaffold due to its electronic properties and ability to form various interactions. mdpi.org Heterocycles such as quinoxalines and imidazoles, synthesized from this compound, serve as rigid and planar scaffolds.

The resulting 2,3-di(furan-2-yl)quinoxaline, for example, presents a well-defined three-dimensional structure. The two furan rings are held in a specific orientation by the rigid quinoxaline core. This arrangement can be exploited in drug design to position functional groups precisely to interact with binding sites on proteins or nucleic acids. The nitrogen atoms in the quinoxaline ring can act as hydrogen bond acceptors, while the furan rings can participate in π-stacking and other hydrophobic interactions. This combination of features makes such molecules excellent starting points for developing new therapeutic agents.

Potential for Functional Materials Development (e.g., Luminescent materials)

Without specific studies on This compound , any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy.

Future Research Directions and Perspectives

Development of Novel and Efficient Synthetic Routes for Functionalized 1,2-Di(2-furyl)ethanone Derivatives

The future synthesis of this compound derivatives will likely focus on developing more efficient, sustainable, and versatile methods to introduce a wide range of functional groups onto the furan (B31954) rings. While classical methods like the Paal-Knorr synthesis are foundational for creating furan rings from 1,4-dicarbonyl compounds, modern synthetic chemistry offers numerous avenues for innovation. pharmaguideline.comacs.org

Key areas for future research include:

Transition-Metal-Free Synthesis: There is a growing need to move away from costly and potentially toxic transition metals. nih.gov Future work will likely explore base-promoted domino reactions and multicomponent strategies that allow for the construction of highly functionalized furan systems in a single pot, enhancing atom economy and simplifying procedures. acs.orgtubitak.gov.tr Such methods could be adapted to build the difuryl ethanone (B97240) skeleton from simple, readily available precursors. tubitak.gov.tr

C-H Bond Activation and Functionalization: Direct C-H activation is a powerful tool for the late-stage functionalization of heterocyclic compounds. acs.org Future research will aim to apply transition-metal-catalyzed C-H functionalization, using catalysts based on palladium or other metals, to selectively introduce substituents at specific positions on the furan rings of a pre-existing this compound core. rsc.orgresearchgate.netyoutube.com This would provide a modular approach to creating a library of derivatives with tailored electronic and steric properties.

Cascade and Multicomponent Reactions (MCRs): The development of cascade reactions, where multiple bonds are formed in a single, uninterrupted sequence, represents a highly efficient synthetic strategy. shareok.org Future efforts could design MCRs that assemble functionalized this compound derivatives from three or more simple starting materials, potentially catalyzed by earth-abundant metals like zinc or copper. chim.it This approach offers a rapid and diversity-oriented pathway to novel chemical structures. nih.gov

Table 1: Comparison of Potential Synthetic Strategies

Synthetic Strategy Potential Advantages Key Catalysts/Reagents
Transition-Metal-Free Domino Reactions Lower cost, reduced toxicity, operational simplicity. acs.org Strong bases (e.g., KHMDS), readily available starting materials. nih.gov
C-H Bond Activation High atom economy, late-stage functionalization, regioselectivity. acs.org Palladium (Pd), Rhenium (Re), Cobalt (Co) complexes. acs.orgyoutube.comnih.gov

Advanced Mechanistic Studies Using Combined Experimental and Computational Techniques

A deeper understanding of the reactivity and electronic properties of this compound is crucial for its rational application. Future research will increasingly rely on a synergistic combination of experimental and computational methods to elucidate reaction mechanisms and predict chemical behavior.

Experimental Validation: Computational predictions must be validated through rigorous experimental work. Isotopic labeling studies, such as those using ¹⁷O, can provide definitive evidence for proposed reaction pathways, particularly for rearrangements involving the ketone functionalities. osti.gov Kinetic studies will be essential to measure reaction rates and determine how they are influenced by catalysts, solvents, and temperature, providing data that can be directly compared with computational models.

Understanding Reactivity and Degradation: The furan moiety can be susceptible to oxidative ring-opening or bioactivation via epoxidation. nrel.govnih.gov Combined computational and experimental studies will be vital to understand these pathways for this compound. This knowledge is critical for applications where stability is paramount, such as in materials science or as scaffolds for bioactive molecules. nih.gov

Exploration of this compound as a Scaffold for Complex Chemical Entities with Tailored Reactivity

The furan ring is a versatile building block in organic synthesis, capable of participating in a wide array of transformations to generate diverse molecular architectures. acs.org The this compound framework, containing two such rings, is a promising scaffold for the synthesis of more complex and functional molecules. ijabbr.comijsrst.com

Future research in this area will likely focus on:

Synthesis of Novel Heterocycles: The 1,4-dicarbonyl unit inherent in the this compound structure (after considering its tautomeric forms) is a direct precursor for other five-membered heterocycles via the Paal-Knorr synthesis. pharmaguideline.com This opens up avenues for converting one or both furan rings into pyrrole (B145914) or thiophene (B33073) rings, leading to novel mixed heterocyclic systems with unique properties.

Development of Bioactive Compounds: Furan-containing scaffolds are present in numerous natural products and pharmacologically active compounds. ijabbr.comijsrst.com The this compound core could be elaborated through functionalization to create new candidates for drug discovery. Its structure could serve as a basis for designing molecules with specific biological targets. semanticscholar.org

Polymer and Materials Science: Furan derivatives are increasingly used as monomers for sustainable polymers and as components in organic electronic materials. slideshare.netumw.edu.pl Research into the polymerization of this compound or its derivatives could lead to novel polyesters or conjugated polymers. The electronic properties of copolymers containing (E)-1,2-di(furan-2-yl)ethene units suggest that the difuryl motif is a promising component for organic field-effect transistors (OFETs). rsc.org

Application in Emerging Fields of Chemical Science and Technology (e.g., Flow Chemistry, Photo-catalysis)

Modernizing the synthesis and application of this compound will involve adopting emerging technologies like flow chemistry and photocatalysis, which offer enhanced efficiency, safety, and sustainability.

Flow Chemistry: Continuous-flow synthesis provides significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for handling reactive intermediates, and straightforward scalability. nih.gov Future work should focus on translating the synthesis of this compound and its derivatives into continuous-flow systems. This would enable safer, more efficient, and automated production, which is particularly valuable for industrial applications. nih.gov

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis. researchgate.net Research could explore the photocatalytic synthesis of the this compound scaffold itself, for instance, through the conversion of 1,3-diketones under visible light. researchgate.net Furthermore, the furan rings within the molecule could be targeted for photocatalytic transformations, such as a direct atom-swap conversion of a furan to a pyrrole, which would dramatically increase the molecular diversity accessible from this scaffold. nih.gov The conjugated system of this compound may also possess interesting photochemical properties, warranting investigation into its potential use as a photosensitizer or as a substrate in [2+2] photocycloaddition reactions. mdpi.com

Q & A

What are the established synthesis routes for 1,2-Di(2-furyl)ethanone, and how is its structure confirmed?

This compound (CAS 552-86-3, C₁₀H₈O₄) is synthesized via benzoin-like condensation of furfural derivatives. While direct evidence is limited, analogous methods for pyridine-based ethanones involve aldehyde-alcohol reactions under catalyst-free, solvent-free conditions at elevated temperatures (140°C) . Structural confirmation employs:

  • ¹H-NMR and IR spectroscopy to identify hydroxyl (-OH) and ketone (C=O) functional groups .
  • X-ray crystallography to resolve monoclinic crystal systems (space group P 2₁/n), as seen in related ethanones .

What key physical and thermodynamic properties define this compound?

  • Molecular weight : 192.17 g/mol .
  • Melting point : Not explicitly reported, but analogous compounds (e.g., pyridine derivatives) melt at 8–10°C .
  • Boiling point : Reduced-pressure data for similar furyl compounds suggest ~340 K at 0.013 bar .
  • Enthalpy of fusion (ΔfusH) : 15.5 kJ/mol (observed in structurally related acetylfuran derivatives) .

Which spectroscopic methods are critical for characterizing this compound?

  • IR Spectroscopy : Detects C=O stretching (~1700 cm⁻¹) and hydroxyl vibrations (~3400 cm⁻¹) .
  • ¹H-NMR : Peaks at δ 6.3–7.4 ppm confirm furyl protons, while δ 2.5–3.5 ppm indicates hydroxyl or ketone environments .
  • Mass Spectrometry (EI) : Fragmentation patterns (e.g., m/z 192 for [M]⁺) align with molecular formula C₁₀H₈O₄ .

How do reaction mechanisms for synthesizing this compound compare to benzoin condensation?

The synthesis likely mirrors benzoin condensation , where furfural undergoes nucleophilic addition under basic or enzymatic catalysis. Evidence from pyridine analogs suggests dual activation pathways :

  • Aldol-like coupling between two furfural molecules, followed by oxidation to stabilize the ketone .
  • Catalyst-free thermal condensation , as seen in 2-pyridinecarboxaldehyde reactions . Mechanistic studies require kinetic analysis and isotopic labeling to confirm intermediates.

What factors influence the stability of this compound in experimental conditions?

  • Air and moisture sensitivity : Hydroxyl groups may promote oxidation or hydration, altering IR spectra over time .
  • Thermal stability : Decomposition above 140°C is probable, based on pyridine analogs .
  • pH-dependent tautomerism : The α-hydroxyketone structure may equilibrate with enol forms, affecting reactivity .

How can computational models predict the electronic structure of this compound?

  • DFT calculations : Optimize geometry using Gaussian software, referencing crystallographic data (e.g., bond angles, dihedral strains) .
  • Ionization energy (IE) : Experimental IE ~9.27 eV (via electron impact) aligns with furan’s electron-rich aromatic system .
  • Solubility parameters : COSMO-RS simulations predict solubility in polar aprotic solvents (e.g., DMSO) .

What role does this compound play in materials science?

  • Metal coordination : The furyl oxygen and hydroxyl groups act as chelating sites , analogous to poly(2-furyl) methylenesulfide resins used for metal ion uptake (e.g., Cu²⁺, Fe³⁺) .
  • Polymer precursors : Potential crosslinker in furan-based polymers, leveraging its bifunctional reactivity .

How does this compound compare to its diketone derivative, 2,2'-furil?

  • Structural differences : 2,2'-Furil (CAS 492-94-4) lacks the hydroxyl group, forming a diketone (C₁₀H₆O₄) .
  • Reactivity : Furil undergoes nucleophilic additions more readily, while the hydroxyl group in this compound enables acid-base reactions .
  • Applications : Furil is used in photochemical studies, whereas the hydroxyl variant has untapped potential in asymmetric catalysis .

What crystallographic insights exist for this compound derivatives?

  • Monoclinic systems : Related ethanones crystallize in P 2₁/n space groups with Z=4, featuring planar furyl rings and intermolecular hydrogen bonds .
  • Hydrogen-bonding networks : Hydroxyl groups form O-H···O interactions, stabilizing the lattice .

How can researchers address contradictions in reported thermodynamic data for this compound?

  • Validate sources : Cross-reference NIST data (e.g., boiling points at 340.2 K ) with experimental replicates.
  • Calorimetric studies : Measure ΔcombH via bomb calorimetry to resolve discrepancies in enthalpy values .
  • Purity controls : Use HPLC or GC-MS to ensure sample integrity, as impurities skew thermal data .

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